2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one

Description

Chemical Nomenclature and IUPAC Classification

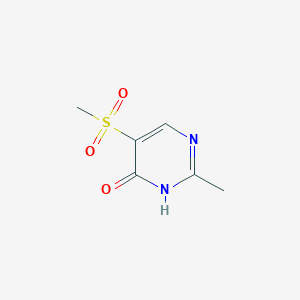

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Its systematic IUPAC name, 2-methyl-5-methylsulfonyl-1H-pyrimidin-6-one , reflects its structural features: a pyrimidine ring with a ketone group at position 4, a methyl group at position 2, and a methylsulfonyl substituent at position 5. The compound is identified by the CAS registry number 17551-48-3 and has the molecular formula C₆H₈N₂O₃S , corresponding to a molecular weight of 188.21 g/mol .

The numbering of the pyrimidine ring follows IUPAC conventions, with positions 2, 4, and 5 occupied by the methyl, ketone, and methylsulfonyl groups, respectively. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity. Synonyms for this compound include 2-methyl-5-(methylsulfonyl)-4(3H)-pyrimidinone and 5-methanesulfonyl-2-methyl-3,4-dihydropyrimidin-4-one , as documented in chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-5-methylsulfonyl-1H-pyrimidin-6-one |

| CAS Number | 17551-48-3 |

| Molecular Formula | C₆H₈N₂O₃S |

| Molecular Weight | 188.21 g/mol |

| Key Synonyms | 5-methanesulfonyl-2-methylpyrimidin-4(3H)-one; 2-methyl-5-(methylsulfonyl)-4-pyrimidinol |

Historical Context in Heterocyclic Chemistry Research

Pyrimidinones, including this compound, have been pivotal in heterocyclic chemistry due to their structural similarity to nucleic acid bases and their versatility in drug design. The synthesis of pyrimidine derivatives dates to the late 19th century, with Grimaux’s preparation of barbituric acid marking a milestone. However, the incorporation of sulfonyl groups into pyrimidinones emerged later, driven by the need to modulate electronic and steric properties for pharmaceutical applications.

The compound’s historical significance lies in its role as a synthetic intermediate. For example, Xu et al. demonstrated its utility in environmentally friendly protocols for synthesizing substituted pyrimidines using phase-transfer catalysis. Additionally, the methylsulfonyl group enhances solubility and stability, making the compound a valuable scaffold in medicinal chemistry. Research on pyrimidinone derivatives accelerated in the 21st century, particularly in antitubercular and anticancer agent development, where this compound served as a precursor for kinase inhibitors.

Position in Pyrimidinone Derivative Taxonomy

Within the taxonomy of pyrimidinone derivatives, this compound is classified as a di-substituted pyrimidinone with alkyl and sulfonyl functional groups. Its structural features place it in a subset of pyrimidinones optimized for electronic modulation and target binding. Key taxonomic distinctions include:

- Substituent Type : The methyl group at position 2 and methylsulfonyl group at position 5 create a unique electronic profile, differentiating it from analogs with halogens or aryl groups.

- Ring Saturation : As a 3,4-dihydropyrimidin-4-one, the compound exhibits partial saturation, influencing its conformational flexibility compared to fully aromatic pyrimidines.

- Functional Group Reactivity : The ketone at position 4 and sulfonyl group at position 5 enable diverse reactions, including nucleophilic substitutions and cycloadditions, which are exploited in synthesizing polycyclic compounds.

This compound’s taxonomy aligns with derivatives explored for biological activity, such as 5-[2-(4-cyanophenyl)pyrazol-3-yl]-N-[3-[[5-[2-(4-cyanophenyl)pyrazol-3-yl]-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carbonyl]amino]-2-hydroxypropyl]-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide , a structurally complex pyrimidinone with demonstrated cytotoxicity. The methylsulfonyl group’s role in enhancing binding affinity to enzymatic targets further underscores its taxonomic relevance.

Continued in subsequent sections...

Propriétés

IUPAC Name |

2-methyl-5-methylsulfonyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-7-3-5(6(9)8-4)12(2,10)11/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEFVJGHANFJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17551-48-3 | |

| Record name | 2-METHYL-5-METHYLSULFONYL-4-PYRIMIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one typically involves the reaction of α-Ethoxymethylen-α-methylsulfonylessigsaeure-ethylester with acetamidine hydrochloride in the presence of sodium ethoxide (EtONa). This reaction proceeds under mild conditions and yields the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1.1 Kinase Inhibition

One of the primary applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in many cellular processes including signal transduction and cell division. Inhibiting specific kinases can lead to therapeutic effects in various diseases, including cancer.

Research has demonstrated that derivatives of pyrimidine compounds, including this compound, can exhibit potent inhibition against cyclin-dependent kinases (CDKs). For instance, studies have shown that modifications at specific positions on the pyrimidine ring can enhance the inhibitory activity against CDK2, achieving IC50 values in the nanomolar range, indicating strong potency .

1.2 Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Pyrimidine derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response. The methylsulfonyl group in this compound may contribute to its selectivity and potency as a COX inhibitor, potentially leading to new treatments for inflammatory diseases .

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of this compound serves as a valuable precursor for developing other biologically active molecules. Its ability to undergo various chemical transformations allows chemists to create a library of derivatives with tailored biological activities. For example, reactions involving this compound can lead to the formation of more complex structures that may possess enhanced pharmacological properties .

2.2 Role in Organic Synthesis

In organic synthesis, this compound can act as an important building block due to its functional groups that facilitate further reactions. The presence of both methyl and sulfonyl groups allows for diverse substitution reactions, making it a versatile intermediate in synthesizing other heterocyclic compounds .

Case Studies and Research Findings

3.1 Case Study: Kinase Inhibition

A notable study highlighted the synthesis and evaluation of various pyrimidine derivatives, including this compound, demonstrating their efficacy as CDK inhibitors. The research involved systematic modification of the pyrimidine core and assessed the biological activity through enzyme assays, revealing promising results with several compounds achieving low micromolar IC50 values .

3.2 Case Study: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory properties of methylsulfonyl-substituted pyrimidines. The research utilized both in vitro and in vivo models to assess the efficacy of these compounds against inflammation-induced conditions. Results indicated that certain derivatives significantly reduced inflammatory markers, suggesting potential therapeutic applications for treating conditions like arthritis .

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physical Properties

The methylsulfonyl group distinguishes this compound from analogs with thioether (e.g., methylthio), aryl, or heteroaryl substituents. Key comparisons include:

†Melting point inferred based on the trend that sulfonyl groups increase intermolecular forces compared to thioethers or alkyl groups .

Chemical Reactivity

- Electrophilic Substitution : The methylsulfonyl group deactivates the pyrimidine ring toward electrophilic attack due to its electron-withdrawing nature, contrasting with electron-donating groups like methoxy or methylthio .

- Oxidative Stability : Unlike methylthio substituents (e.g., 2g), the methylsulfonyl group is resistant to further oxidation, enhancing stability in formulations .

- Synthetic Routes: The sulfonyl group may be introduced via oxidation of a thioether precursor (e.g., using H₂O₂ or mCPBA) or through direct sulfonylation. Microwave-assisted synthesis, as seen in thienopyrimidinones, could optimize reaction efficiency .

Spectroscopic Characteristics

- ¹H NMR : The methylsulfonyl group deshields adjacent protons, causing downfield shifts compared to methylthio analogs. For example, the methyl group at position 2 may appear as a singlet near δ 2.5–3.0 ppm, while the methylsulfonyl protons could resonate near δ 3.2–3.5 ppm .

Activité Biologique

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₂O₃S

- IUPAC Name : 2-methyl-5-methylsulfonyl-1H-pyrimidin-6-one

The compound features a pyrimidine ring substituted with a methylsulfonyl group, which enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.

- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, indicating potential as a microtubule-destabilizing agent in cancer therapy. For instance, certain derivatives demonstrated effective inhibition at concentrations around 20 µM .

- Apoptosis Induction : In cellular assays, compounds related to this compound have been observed to induce apoptosis in various cancer cell lines, enhancing caspase activity significantly at concentrations as low as 1 µM .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibitors:

- Aldehyde Dehydrogenase Inhibition : Research indicates that derivatives of this compound can inhibit Aldehyde Dehydrogenase (ALDH) enzymes, which are implicated in cancer cell metabolism and resistance to chemotherapy. Enhanced biochemical potencies were observed in specific ovarian cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Enzyme Inhibition | Inhibits ALDH1A activity | |

| Microtubule Destabilization | Effective at inhibiting microtubule assembly |

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation of substituted aldehydes with pyrimidinone precursors, followed by functionalization. For example, intermediates like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone are synthesized via nucleophilic substitution and characterized using -NMR, -NMR, and HRMS to confirm regiochemistry and purity . Yields (72–87%) and melting points (154–196°C) are critical for assessing reaction efficiency .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- -NMR : Identifies substituent positions via chemical shifts (e.g., methylsulfonyl groups at δ 3.1–3.3 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray crystallography : Resolves ambiguities in nitro or sulfonyl group orientations, as demonstrated in studies of 5-nitro-pyrimidinones .

Q. How are antifungal or antibacterial activities of pyrimidinone derivatives evaluated?

- Methodological Answer : Bioassays involve minimum inhibitory concentration (MIC) tests against fungal strains (e.g., Candida albicans) or bacterial cultures. Substitutions at the 5-position (e.g., methylsulfonyl) enhance activity by improving target binding, as seen in triazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can computational docking methods optimize the design of pyrimidinone derivatives for target binding?

- Methodological Answer : Tools like Glide docking (Schrödinger) perform systematic ligand-receptor conformational searches. For example, OPLS-AA force fields assess binding affinities of sulfonyl-substituted pyrimidinones to enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1). Top-ranked poses with RMSD <1 Å predict bioactivity, guiding synthesis of derivatives with improved IC values .

Q. How do structural modifications at the 5-position affect biological activity and solubility?

- Methodological Answer :

- Electron-withdrawing groups (e.g., methylsulfonyl) enhance metabolic stability but may reduce solubility. LogP calculations and HPLC retention times quantify hydrophobicity .

- Bulkier substituents (e.g., naphthylthio) improve antifungal activity but require co-solvents (e.g., DMSO) for in vitro assays .

Q. What strategies resolve contradictions in biological activity data across substituted pyrimidinones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare MIC values of derivatives with varying substituents (e.g., 3,5-dichlorophenyl vs. 4-fluorophenyl) to identify pharmacophores .

- Crystallographic analysis : Resolves discrepancies by correlating binding modes (e.g., hydrogen bonding with fungal CYP51) to activity trends .

Q. How are regiochemical challenges addressed during pyrimidinone functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.